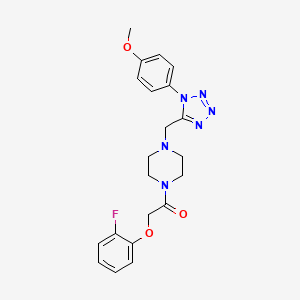

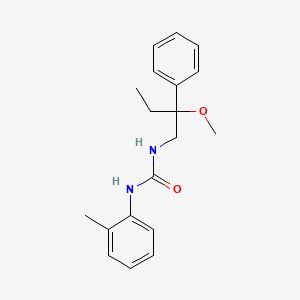

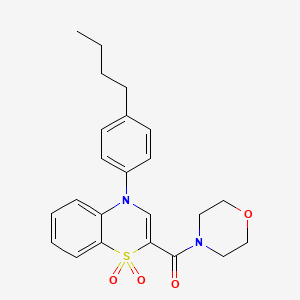

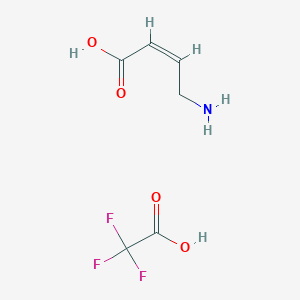

![molecular formula C12H11N7OS2 B2543305 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide CAS No. 915910-52-0](/img/structure/B2543305.png)

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

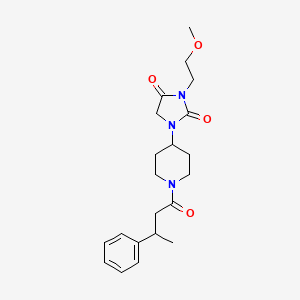

The compound "N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide" is a derivative that falls within the class of benzamides, which are known for their diverse biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including anticancer properties as seen in the study of Schiff's bases containing a thiadiazole scaffold . These compounds are of interest due to their pharmacophore which can be coupled through various substituents to enhance biological activity.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported using microwave-assisted, solvent-free methods, which offer a facile approach to creating novel compounds . This technique has been applied to synthesize a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally similar to the compound . The structures of these synthesized compounds were confirmed using various analytical techniques such as IR, NMR, mass spectral study, and elemental analysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiadiazole scaffold in the compound provides a rigid framework that can interact with biological targets. The molecular docking studies performed in the synthesis of related compounds suggest that the arrangement of substituents around the thiadiazole and benzamide core is essential for the activity . The molecular structure is designed to fit into the active sites of enzymes or receptors, influencing the compound's efficacy as a drug candidate.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The study of similar compounds has shown that the introduction of different substituents can lead to significant changes in biological activity . The reactivity of the thiadiazole and tetrazole moieties can also be exploited to further modify the compound, potentially leading to the discovery of new therapeutic agents with improved properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The synthesized compounds in related studies have shown good oral drug-like behavior, as predicted by ADMET properties using computational tools . These properties include absorption, distribution, metabolism, excretion, and toxicity, which are critical for the development of a new drug. The presence of specific functional groups, such as the ethylsulfanyl group in the compound of interest, can affect its solubility, stability, and overall pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide, has shown promising antimicrobial and antifungal activities. These compounds have been found sensitive to both Gram-positive and Gram-negative bacteria and have exhibited antifungal activity against Candida albicans. This indicates their potential for further studies and applications in antimicrobial and antifungal treatments (I. Sych et al., 2019).

Anticancer Activity

A series of novel Schiff’s bases containing thiadiazole and benzamide groups, which are related to the structure of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds showed promising in vitro anticancer activity against a panel of human cancer cell lines, suggesting their potential as therapeutic agents against cancer. This work highlights the role of such compounds in developing new anticancer drugs with improved efficacy (S. Tiwari et al., 2017).

Carbonic Anhydrase Inhibition

Novel metal complexes of derivatives structurally similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide have been investigated for their carbonic anhydrase inhibitory properties. These complexes have shown to be very powerful inhibitors against human carbonic anhydrase isoenzymes, surpassing the inhibitory activity of acetazolamide (AAZ), a standard in the field. This suggests potential applications in treating conditions where inhibition of carbonic anhydrase is beneficial (Nurgün Büyükkıdan et al., 2013).

Electrophysiological Activity

Compounds with structural similarities to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide have been synthesized and assessed for their cardiac electrophysiological activity. The research indicated that these compounds exhibit significant class III electrophysiological activity, suggesting their potential as selective agents for cardiac arrhythmia treatment (T. K. Morgan et al., 1990).

Wirkmechanismus

While the specific mechanism of action for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide is not available, compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Eigenschaften

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7OS2/c1-2-21-12-16-15-11(22-12)14-10(20)8-4-3-5-9(6-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAPXLHHCWHIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)

![4-{[2-(5-Chlorothiophen-2-yl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2543244.png)